Ethyl 2,6-diamino-5-hydroxyhexanoate
Description
Ethyl 2,6-diamino-5-hydroxyhexanoate is a multifunctional organic compound characterized by two primary amino groups at positions 2 and 6, a hydroxyl group at position 5, and an ethyl ester moiety. For instance, the hydrochloride salt of its parent acid, 2,6-diamino-5-hydroxyhexanoic acid hydrochloride (CAS 13204-98-3), is well-documented with a molecular formula of C₆H₁₅ClN₂O₃ and a molecular weight of 198.65 . Its structural features—amino, hydroxyl, and ester groups—suggest roles in peptide synthesis, prodrug development, or biochemical research.
Properties
IUPAC Name |
ethyl 2,6-diamino-5-hydroxyhexanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O3/c1-2-13-8(12)7(10)4-3-6(11)5-9/h6-7,11H,2-5,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOGVDEMOCCKEAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCC(CN)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2,6-diamino-5-hydroxyhexanoate typically involves the reaction of ethyl 2,6-diaminohexanoate with a hydroxylating agent under controlled conditions. The reaction is carried out in an organic solvent, such as ethanol, at a temperature range of 50-70°C. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The use of automated reactors and advanced purification systems can enhance the efficiency of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can make the production process more sustainable .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2,6-diamino-5-hydroxyhexanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The amino groups can be reduced to form primary amines.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as thionyl chloride (SOCl2) and alkyl halides are used for substitution reactions.
Major Products Formed
Oxidation: Formation of ethyl 2,6-diamino-5-oxohexanoate.
Reduction: Formation of ethyl 2,6-diaminohexanoate.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
Ethyl 2,6-diamino-5-hydroxyhexanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of ethyl 2,6-diamino-5-hydroxyhexanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form hydrogen bonds and electrostatic interactions with these targets, leading to changes in their activity and function. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, and alteration of cellular processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight key structural, physicochemical, and functional differences between Ethyl 2,6-diamino-5-hydroxyhexanoate and related compounds:
Table 1: Comparative Analysis of this compound and Analogous Compounds
Key Findings:
Functional Group Influence: The amino and hydroxyl groups in this compound enhance polarity and hydrogen-bonding capacity compared to non-amino analogs like Ethyl 5-hydroxyhexanoate .
Molecular Weight and Applications: The hydrochloride salt (198.65 g/mol) is water-soluble and used as a biochemical standard due to its ionic nature . The ethyl ester derivative (188.22 g/mol) is more lipophilic, making it suitable for prodrug formulations or cell-penetrating peptides. Ethyl 2-cyano-3-ethyl-5-methylhexanoate (211.30 g/mol) lacks polar groups, favoring applications in non-polar reaction systems (e.g., polymer precursors) .
Synthesis and Reactivity: Amino-substituted esters like this compound are typically synthesized via coupling reactions (e.g., describes a diazo coupling method for similar structures) . The cyano group in Ethyl 2-cyano-3-ethyl-5-methylhexanoate enables nucleophilic addition reactions, whereas the amino groups in the target compound may participate in Schiff base formation or peptide bonding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
